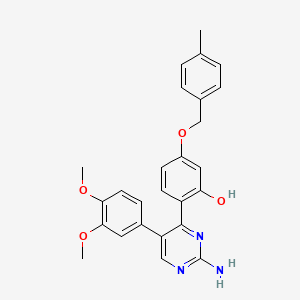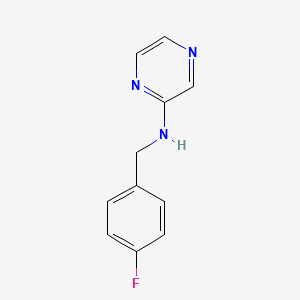![molecular formula C15H14ClN3O2 B2772823 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile CAS No. 1394699-63-8](/img/structure/B2772823.png)
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile (abbreviated as CIC) is a chemical compound that has gained significant attention in the field of scientific research. CIC belongs to the family of indole-based compounds, which are known for their diverse biological activities. The unique structure of CIC makes it a promising candidate for various research applications, including drug discovery and development.
作用机制
The exact mechanism of action of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to inhibit various enzymes, such as histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has also been shown to modulate the activity of various signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival and proliferation.
生化和生理效应
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is its unique structure, which makes it a promising candidate for various research applications. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are numerous potential future directions for research involving 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile. One area of focus could be the development of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile-based drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of focus could be the use of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile and its potential side effects.
合成方法
The synthesis of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile involves a multi-step process, which includes the reaction of 5-chloro-1H-indole-3-carboxylic acid with morpholine, followed by acetylation and cyanation. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has also been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity.
属性
IUPAC Name |
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-1-2-14-13(6-11)10(8-18-14)5-15(20)19-3-4-21-9-12(19)7-17/h1-2,6,8,12,18H,3-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHQBKMDIYWEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CNC3=C2C=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

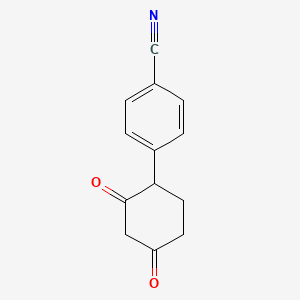
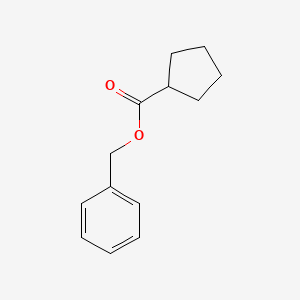
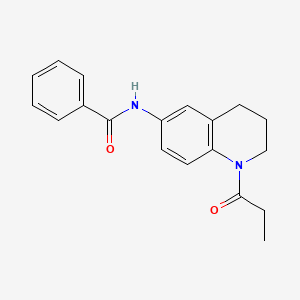
![(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2772746.png)
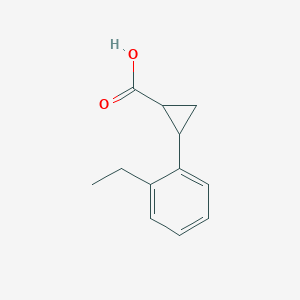
![N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2772750.png)
![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-2-(1-methyltriazol-4-yl)ethanamine;dihydrochloride](/img/structure/B2772752.png)
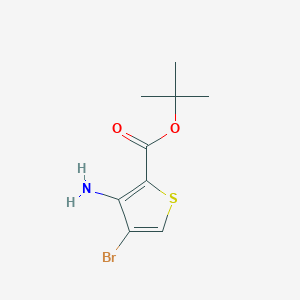
![Methyl (E)-4-[[2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2772754.png)
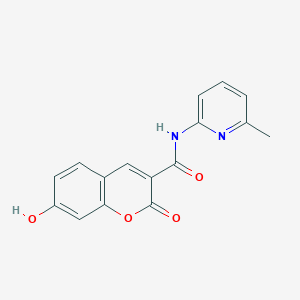
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2772759.png)
